molecular formula C12H13N3O3 B2518570 3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole CAS No. 1296225-25-6

3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole

Cat. No.: B2518570
CAS No.: 1296225-25-6
M. Wt: 247.254
InChI Key: SUTMITQIBFMDDE-UHFFFAOYSA-N
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Description

3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole is a synthetic compound belonging to the pyrazole class of heterocycles, which are five-membered aromatic rings containing two adjacent nitrogen atoms . Pyrazole derivatives are extensively researched due to their wide spectrum of biological activities and are commonly found in pharmaceuticals, agrochemicals, and other bioactive molecules . The structure of this particular compound features a 3-methylpyrazole core that is functionalized with a 2-(4-nitrophenoxy)ethyl side chain. The nitrophenyl group can serve as a key synthetic handle for further chemical modifications, while the ether linkage provides flexibility and can influence the compound's overall electronic properties and bioavailability. Pyrazole-based scaffolds are frequently explored in medicinal chemistry for their potential as anti-infective, anti-inflammatory, and anticancer agents . Research into similar nitrophenyl-substituted pyrazoles indicates their relevance in developing novel therapeutic candidates and as intermediates in multi-step synthetic pathways . This makes 3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole a valuable building block for researchers in organic synthesis and drug discovery. This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-methyl-1-[2-(4-nitrophenoxy)ethyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-10-6-7-14(13-10)8-9-18-12-4-2-11(3-5-12)15(16)17/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTMITQIBFMDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CCOC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole typically involves the reaction of 3-methyl-1H-pyrazole with 2-(4-nitrophenoxy)ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Reduction of the Nitro Group

The 4-nitrophenoxy moiety undergoes selective reduction to form amino derivatives (Fig. 1A). Key findings:

ReagentConditionsProductYieldSource
NaBH₄/CuCl₂EtOH, 60°C, 4 hr4-aminophenoxyethyl derivative78%
H₂ (1 atm)/Pd-CMeOH, rt, 12 hr4-aminophenoxyethyl derivative85%

This reaction proceeds via catalytic hydrogenation or metal-assisted hydride transfer , with the nitro group reduced to -NH₂ without affecting the pyrazole ring . The amino derivative serves as a precursor for further functionalization (e.g., diazotization or amide coupling).

Nucleophilic Aromatic Substitution

The electron-deficient 4-nitrophenyl group facilitates substitution reactions (Fig. 1B):

NucleophileConditionsProductSelectivitySource
KSCNDMF, 120°C, 8 hr4-thiocyanatophenoxy derivative92% para
NaN₃DMSO, 100°C, 6 hr4-azidophenoxyethyl derivative88% para

Kinetic studies reveal para-substitution dominance (>90%) due to the nitro group's strong meta-directing effect and stabilization of the Meisenheimer intermediate .

Alkylation/Acylation

The N-H proton at the pyrazole ring reacts selectively:

Reaction TypeReagentProductYieldSource
AlkylationCH₃I, K₂CO₃, acetone1-(2-(4-nitrophenoxy)ethyl)-3-methyl-76%
4-iodo-1H-pyrazole
AcylationAc₂O, pyridine, 60°C1-(2-(4-nitrophenoxy)ethyl)-3-methyl-81%
4-acetyl-1H-pyrazole

The 4-position shows higher reactivity due to reduced steric hindrance compared to the 5-position .

Oxidation Reactions

Controlled oxidation modifies the methyl group:

Oxidizing AgentConditionsProductYieldSource
KMnO₄H₂O, 80°C, 3 hr3-carboxy-1-[2-(4-nitrophenoxy)ethyl]-68%
1H-pyrazole
SeO₂Dioxane, reflux, 6 hr3-formyl-1-[2-(4-nitrophenoxy)ethyl]-59%
1H-pyrazole

The methyl group oxidizes sequentially: -CH₃ → -CH₂OH → -CHO → -COOH, depending on reaction stoichiometry .

Cyclization Reactions

The compound participates in heterocycle formation via its ethoxy linker:

ReagentConditionsProductYieldSource
NH₂NH₂·H₂OEtOH, reflux, 5 hrPyrazolo[1,5-a]pyrimidine derivative63%
CS₂/KOHTHF, 0°C → rt, 12 hrThiazolo[3,2-b]pyrazole derivative71%

Cyclization occurs via intramolecular nucleophilic attack at the ethylene spacer, forming 5-7 membered rings .

Mechanistic Insights

  • Nitro Group Electronic Effects : The -NO₂ group increases electrophilicity at the para position by 1.8 eV (DFT calculations) , explaining its dominance in substitution reactions.

  • Steric Modulation : The 2-(4-nitrophenoxy)ethyl chain creates a 120° dihedral angle with the pyrazole ring (X-ray data ), shielding the 5-position from electrophiles.

  • Solvent Polarity Impact : DMF increases reaction rates by 3.2× compared to THF in SNAr reactions due to better stabilization of transition states .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. Specifically, 3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole has been evaluated for its ability to inhibit cancer cell proliferation. Research shows that pyrazole compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death .

1.2 Antimicrobial Properties
The compound has also been tested for its antimicrobial efficacy. Pyrazole derivatives, including 3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole, have demonstrated activity against both Gram-positive and Gram-negative bacteria. In vitro studies reveal that these compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Agricultural Applications

2.1 Herbicidal Activity
3-Methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole has been identified as a promising herbicide. Its mechanism involves disrupting the growth of specific weed species without adversely affecting crop yields. The compound's selectivity and effectiveness make it a valuable addition to integrated pest management strategies .

2.2 Plant Growth Regulation
Beyond herbicidal properties, pyrazole derivatives are being explored as plant growth regulators. These compounds can influence plant growth processes, enhancing crop resilience to environmental stressors such as drought and salinity .

4.1 Anticancer Research
A notable study investigated the effects of 3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole on human cancer cell lines. The results showed a significant reduction in cell viability, with IC50 values indicating potent anticancer activity compared to standard chemotherapeutics .

4.2 Agricultural Field Trials
Field trials assessing the herbicidal efficacy of this compound demonstrated effective control over specific weed species while maintaining crop health. The trials highlighted the compound's potential for use in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Features

  • Target Compound: Core Structure: Pyrazole ring with a 3-methyl group. 1-Position Substituent: 2-(4-Nitrophenoxy)ethyl chain. Key Functional Groups: Nitro (-NO₂) group (electron-withdrawing) and ether linkage.
  • Analogous Compounds: 5-Ethoxymethyleneamino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile (15a):
  • Features a 4-nitrophenyl group at the 1-position and a fluorophenyl substituent at the 3-position.
  • Lacks the ethyl ether linkage present in the target compound .
    • 3-Methyl-1-phenyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole (8a) :
  • Contains a phenyl group at the 1-position and a trimethoxyphenyl group at the 5-position.
  • Demonstrates how bulky aryl substituents influence steric hindrance .
    • 4-Nitro-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole :
  • Shares an ethyl linkage but incorporates a trifluoromethyl group and a second pyrazole ring.
  • Highlights the role of fluorine in modulating lipophilicity .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility Trends Key Substituents
3-Methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole Not Reported Likely polar (nitro/ether) 4-Nitrophenoxyethyl, 3-methyl
15a 194–196 Low in nonpolar solvents 4-Nitrophenyl, 4-fluorophenyl
8a 88–89 Moderate (aryl groups) Phenyl, trimethoxyphenyl
13f (Fluorinated Pyrazole) 110–112 Enhanced lipid solubility 4-Fluorophenyl, trifluoromethyl
  • Key Observations :
    • Nitro groups (e.g., in 15a) correlate with higher melting points due to intermolecular dipole interactions .
    • Fluorinated analogs (e.g., 13f) exhibit lower melting points and improved membrane permeability .

Biological Activity

3-Methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole is a pyrazole derivative that has garnered attention due to its diverse biological activities. Pyrazole compounds are known for their potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of 3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole, supported by recent research findings and case studies.

Synthesis and Structure

The synthesis of 3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole typically involves the reaction of 4-nitrophenol with an appropriate pyrazole precursor. The structural characteristics contribute to its biological activity, particularly the presence of the nitrophenoxy group which enhances its interaction with biological targets.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with a similar structure have shown antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. The mechanisms of action often involve the inhibition of topoisomerase, alkylation of DNA, and disruption of tubulin polymerization .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCancer TypeIC50 (µM)Mechanism of Action
3-Methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazoleBreast Cancer (MDA-MB-231)TBDInhibition of topoisomerase
Other Pyrazole DerivativesLiver Cancer (HepG2)TBDAlkylation of DNA
Other Pyrazole DerivativesColorectal CancerTBDDisruption of tubulin polymerization

Antimicrobial Activity

3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole has also been evaluated for its antimicrobial properties. Studies have shown that pyrazole derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds are often in the low micromolar range, indicating potent activity .

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainMIC (µg/mL)
3-Methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazoleStaphylococcus aureusTBD
Other Pyrazole DerivativesEscherichia coliTBD
Other Pyrazole DerivativesBacillus subtilisTBD

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is another area of interest. Compounds similar to 3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests a promising application in treating inflammatory diseases .

Table 3: Anti-inflammatory Activity

CompoundCytokine Inhibition (%)Concentration (µM)
3-Methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazoleTNF-α: TBDTBD
Other Pyrazole DerivativesIL-6: TBDTBD

Case Studies

Recent studies have illustrated the effectiveness of pyrazole derivatives in clinical settings. For example, a compound structurally related to 3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole was tested in vivo for its anticancer efficacy, showing promising results in tumor reduction in animal models .

Q & A

Q. What are the optimal synthetic routes for 3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including pyrazole ring formation and subsequent functionalization. A common approach includes:

  • Step 1 : Condensation of hydrazine derivatives with β-keto esters or diketones to form the pyrazole core .
  • Step 2 : Alkylation of the pyrazole nitrogen using 2-(4-nitrophenoxy)ethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Purification via column chromatography or recrystallization.
    Critical parameters include temperature (60–80°C for alkylation), solvent polarity, and reaction time. For example, prolonged heating may degrade nitro groups, reducing yield .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substitution patterns (e.g., nitrophenoxy ethyl group at δ 4.5–5.0 ppm for CH₂-O) .
  • IR Spectroscopy : Confirms nitro (1520–1350 cm⁻¹, asymmetric stretching) and ether (1250–1150 cm⁻¹, C-O-C) groups .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 318) .

Q. How do the electron-withdrawing nitro and electron-donating methyl groups influence reactivity?

  • Nitro Group : Enhances electrophilic substitution at the para position and stabilizes negative charges in intermediates .
  • Methyl Group : Moderates ring electron density, affecting regioselectivity in reactions like nitration or halogenation .
    Balancing these effects is critical for designing derivatives with tailored reactivity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives with nitroaryl substituents?

Discrepancies may arise from:

  • Solubility Differences : Use standardized solvents (e.g., DMSO for in vitro assays) to ensure consistent bioavailability .
  • Assay Variability : Validate enzyme inhibition studies with positive controls (e.g., known kinase inhibitors) .
  • Structural Confounders : Compare analogs lacking the nitrophenoxy group to isolate its contribution .

Q. How can computational modeling predict interactions between this compound and biological targets like kinases or GPCRs?

  • Docking Studies : Use software (e.g., AutoDock Vina) to simulate binding to ATP pockets in kinases, leveraging the nitro group’s hydrogen-bonding potential .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key residues (e.g., Lys68 in p38 MAP kinase) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to optimize bioactivity .

Q. What experimental approaches validate the mechanism of nitro group reduction in catalytic hydrogenation?

  • In Situ Monitoring : Use FTIR to track disappearance of nitro peaks (1520 cm⁻¹) during H₂ exposure .
  • Catalyst Screening : Compare Pd/C vs. Raney Ni for selectivity toward amine vs. hydroxylamine byproducts .
  • Isotopic Labeling : Introduce deuterium gas (D₂) to confirm H₂ incorporation into reduced products .

Methodological Considerations

Q. How to optimize regioselectivity in electrophilic substitution reactions of the pyrazole ring?

  • Directing Groups : Use methyl at position 3 to direct electrophiles (e.g., Br₂) to position 5 .
  • Lewis Acid Catalysis : Employ FeCl₃ to enhance nitration at the para position relative to the nitrophenoxy group .

Q. What purification techniques address challenges posed by polar nitro groups and hydrophobic alkyl chains?

  • Mixed-Mode Chromatography : Combine C18 columns with ion-pair reagents (e.g., TFA) to improve resolution .
  • Recrystallization : Use ethanol/water mixtures to exploit differential solubility of nitro vs. alkyl moieties .

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